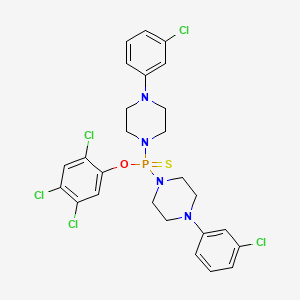
O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate typically involves the reaction of 2,4,5-trichlorophenol with 3-chlorophenylpiperazine in the presence of a phosphinothioate reagent. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of reduced phosphinothioate derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The presence of multiple chlorine atoms and piperazine rings enhances its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: A simpler compound with similar chlorine substitution but lacking the piperazine and phosphinothioate groups.
3-Chlorophenylpiperazine: Contains the piperazine ring but lacks the phosphinothioate and additional chlorine substitutions.
Phosphinothioates: A class of compounds with similar phosphorus-sulfur bonds but different organic substituents.
Uniqueness
O-(2,4,5-Trichlorophenyl) bis(4-(3-chlorophenyl)-1-piperazinyl)phosphinothioate is unique due to its combination of multiple chlorine atoms, piperazine rings, and phosphinothioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
6637-44-1 |
|---|---|
Molecular Formula |
C26H26Cl5N4OPS |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
bis[4-(3-chlorophenyl)piperazin-1-yl]-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C26H26Cl5N4OPS/c27-19-3-1-5-21(15-19)32-7-11-34(12-8-32)37(38,36-26-18-24(30)23(29)17-25(26)31)35-13-9-33(10-14-35)22-6-2-4-20(28)16-22/h1-6,15-18H,7-14H2 |
InChI Key |
PPMLJVRVDYZUTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)P(=S)(N3CCN(CC3)C4=CC(=CC=C4)Cl)OC5=CC(=C(C=C5Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















